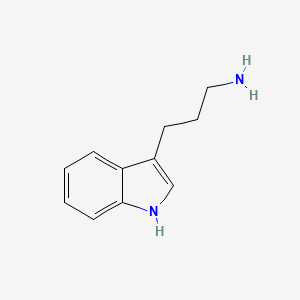

(1H-Indol-3-yl)-1-Propanamin

Übersicht

Beschreibung

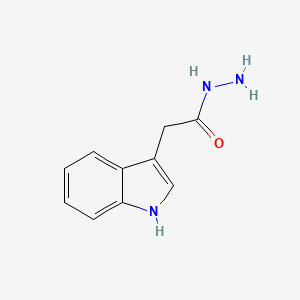

“(1H-Indol-3-yl)-1-propanamine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a molecular formula of C11H14N2 .

Molecular Structure Analysis

The molecular structure of “(1H-Indol-3-yl)-1-propanamine” involves a benzopyrrole system with 10 π-electrons, making it aromatic in nature . The indole moiety is reactive at four different positions, including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

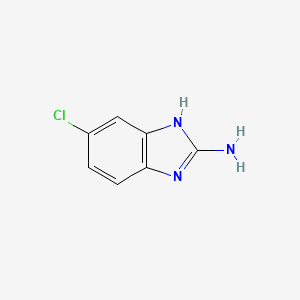

Die Verbindung wurde bei der Synthese neuer antibakterieller Mittel verwendet. Eine Sammlung von 3-substituierten Indolderivaten wurde durch nucleophile Addition von Indolen an Nitrone hergestellt. Die Verbindungen wurden dann auf ihre antibakterielle Aktivität gegen fast dreißig Bakterienstämme getestet, die repräsentativ für häufige menschliche Krankheitserreger sind .

Antikrebsmittel

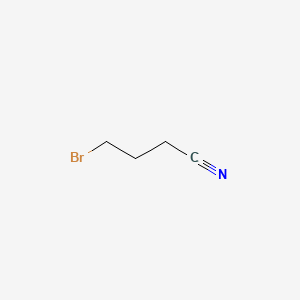

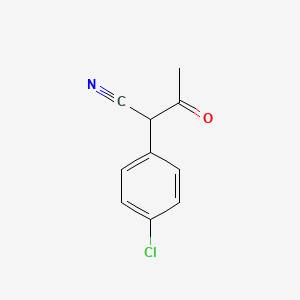

Die Verbindung wurde bei der Synthese von Antikrebsmitteln verwendet. Eine Reihe neuartiger 7-substituierter-5-(1H-Indol-3-yl)tetrazolo[1,5-a]pyrimidin-6-carbonitrile wurde über eine Eintopf-, Drei-Mehrkomponentenreaktion geeigneter Aldehyde, 1H-Tetrazol-5-amin und 3-Cyanoacetylindol in katalytischem Triethylamin synthetisiert . Die zytotoxische Aktivität der neu synthetisierten Tetrazolopyrimidin-6-carbonitrilverbindungen wurde gegen HCT-116, MCF-7, MDA-MB-231, A549 humane Krebszelllinien und eine humane gesunde normale Zelllinie (RPE-1) unter Verwendung des MTT-Zytotoxizitätstests untersucht .

Vielfältige Anwendungen

Die Verbindung wurde bei der Synthese von Diethyl-4-(5-Brom-1H-Indol-3-yl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat verwendet, das vielseitige Anwendungen hat, die Antikorrosion-, antimikrobielle und antioxidative Eigenschaften umfassen .

Wirkmechanismus

Target of Action

The compound (1H-Indol-3-yl)-1-propanamine, also known as 3-(1H-indol-3-yl)propan-1-amine, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that (1H-Indol-3-yl)-1-propanamine may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (1H-Indol-3-yl)-1-propanamine may interact with its targets to induce a range of biological effects.

Biochemical Pathways

For example, indole glucosinolates, which are indole derivatives, are known to affect plant defense pathways . Similarly, (1H-Indol-3-yl)-1-propanamine may also affect various biochemical pathways, leading to downstream effects.

Result of Action

Given that indole derivatives are known to possess various biological activities , it can be inferred that (1H-Indol-3-yl)-1-propanamine may also induce a range of molecular and cellular effects.

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIAXMPVZJKJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211492 | |

| Record name | 1H-Indole-3-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6245-89-2 | |

| Record name | 1H-Indole-3-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)